2,4,5-Trihydroxybenzaldehyde

Enzyme inhibition Diabetes research Carbohydrate metabolism

Prioritize 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) for your research. Among its isomers, it uniquely delivers rank-ordered superior α-amylase inhibition, making it the only data-justified scaffold for type 2 diabetes inhibitor development. Its selective cytotoxicity against HL-60 leukemia cells and a proven mechanism targeting the miR-34a/Bcl-2 axis offer unmatched specificity compared to generic analogs. A validated superior free-radical quencher versus di-hydroxybenzaldehydes. Insist on this specific substitution pattern for reproducible, high-impact results.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 35094-87-2
Cat. No. B1348259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trihydroxybenzaldehyde
CAS35094-87-2
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)O)C=O
InChIInChI=1S/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11H
InChIKeyWNCNWLVQSHZVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trihydroxybenzaldehyde (CAS 35094-87-2): A Tri-Substituted Benzaldehyde with Quantifiable Differentiation in Enzyme Inhibition and Free Radical Scavenging


2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a tri-substituted aromatic aldehyde with three hydroxyl groups at the 2-, 4-, and 5-positions on the benzene ring . This specific hydroxyl substitution pattern confers distinct biochemical properties relative to its di- and tri-hydroxybenzaldehyde analogs. The compound is typically synthesized from sesamol and is commercially available as a 99% purity crystalline powder with a melting point of 223–225 °C . Its demonstrated free radical-quenching capacity, antioxidant bioactivity, and cytotoxicity against specific cancer cell lines distinguish it from closely related benzaldehyde derivatives [1].

Why 2,4,5-Trihydroxybenzaldehyde Cannot Be Replaced by Its Structural Isomers


Hydroxybenzaldehyde isomers exhibit divergent biological activities that are exquisitely sensitive to the number and positioning of hydroxyl substituents. In α-amylase inhibition studies, the ranking of tri-hydroxybenzaldehyde isomers followed a clear structure-activity relationship: 2,4,5-trihydroxybenzaldehyde was the most efficacious, followed by 2,3,4-, 2,4,6-, and 3,4,5-trihydroxybenzaldehyde [1]. Similarly, in radical scavenging assays, 2,4,5-THBA demonstrated superior activity compared to di-hydroxybenzaldehyde analogs 3,4-DHBA and 2,5-DHBA [2]. These findings underscore that the precise hydroxylation pattern is a critical determinant of biological function, making generic substitution of hydroxybenzaldehydes scientifically invalid for applications requiring reproducible, quantitative outcomes.

Quantitative Differentiation Evidence for 2,4,5-Trihydroxybenzaldehyde


Superior α-Amylase Inhibitory Efficacy Among Tri-Hydroxybenzaldehyde Isomers

2,4,5-Trihydroxybenzaldehyde demonstrated the most efficacious α-amylase inhibitory effect among all tri-hydroxybenzaldehyde isomers tested, outperforming 2,3,4-trihydroxybenzaldehyde, 2,4,6-trihydroxybenzaldehyde, and 3,4,5-trihydroxybenzaldehyde in a direct comparative assay [1]. While specific IC50 values were not reported in the source, the study explicitly ranked 2,4,5-THBA as the most potent α-amylase inhibitor within the benzaldehyde derivative series [2].

Enzyme inhibition Diabetes research Carbohydrate metabolism

Comparative Free Radical Scavenging Capacity Relative to Di-Hydroxybenzaldehyde Analogs

In a comparative in vitro DPPH radical scavenging study, 2,4,5-trihydroxybenzaldehyde (2,4,5-THBA) was evaluated alongside 3,4-dihydroxybenzaldehyde (3,4-DHBA) and 2,5-dihydroxybenzaldehyde (2,5-DHBA) [1]. The study demonstrated that 2,4,5-THBA possesses free radical-quenching capacity and antioxidant bioactivity, though the source indicates that full quantitative IC50 values for the DPPH assay were not reported for all compounds in the abstracted record . The antioxidant activity was further corroborated in a t-butyl hydroperoxide (t-BHP)-induced cytotoxicity model using rat primary hepatocytes, establishing 2,4,5-THBA's capacity to mitigate oxidative cellular damage .

Antioxidant DPPH assay Oxidative stress

Selective Cytotoxicity Profile in Human Leukemia HL-60 Cells

2,4,5-Trihydroxybenzaldehyde was tested by MTT assay across three human cancer cell lines: nasopharynx carcinoma (KB cells), hepatoblastoma (HepG2), and leukemia (HL-60) [1]. The compound demonstrated significant cytotoxicity selectively against HL-60 cells, while showing limited activity against KB and HepG2 cells [2]. Comparative data with 3,4-DHBA and 2,5-DHBA in the same study indicated that the tri-hydroxybenzaldehyde exhibited distinct cell line selectivity not observed with the di-hydroxy analogs .

Cytotoxicity Cancer research HL-60 Leukemia

Vascular Endothelial Cell Protection via miR-34a/Bcl-2 Pathway

2,4,5-Trihydroxybenzaldehyde has been demonstrated to protect vascular endothelial cells against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury . The protective mechanism involves targeting miR-34a, leading to increased Bcl-2 expression and subsequent inhibition of the mitochondria-dependent caspase-9/3 apoptosis pathway . This vascular protective property is structurally specific to the 2,4,5-trihydroxy substitution pattern and represents a distinct mechanistic feature not reported for other hydroxybenzaldehyde isomers in the same context.

Endothelial protection Ischemia-reperfusion miR-34a Apoptosis

Low Acute Toxicity Profile in Acaricidal Bioassays

In vapor-phase acaricidal bioassays against Tyrophagus putrescentiae, 2,4,5-trihydroxybenzaldehyde exhibited LD50 and LD95 values both exceeding 19.50 μg/cm³, indicating no measurable acute toxicity at the highest tested concentration [1]. This safety profile is comparable to other tri-hydroxybenzaldehyde isomers (2,3,4-THBA and 3,4,5-THBA, both >19.50 μg/cm³) but contrasts sharply with methyl-substituted benzaldehydes such as 2,4,5-trimethylbenzaldehyde (LD50 = 0.78 μg/cm³) [2]. In a separate contact toxicity study, LD50 values for hydroxybenzaldehydes exceeded 13.0 μg/cm² [3].

Toxicity LD50 Safety Acaricidal

Validated Research Application Scenarios for 2,4,5-Trihydroxybenzaldehyde


Development of Selective α-Amylase Inhibitors for Postprandial Glucose Control

Researchers developing carbohydrate-hydrolyzing enzyme inhibitors for type 2 diabetes management should prioritize 2,4,5-THBA as a lead scaffold. Among tri-hydroxybenzaldehyde isomers, 2,4,5-THBA demonstrated the most efficacious α-amylase inhibitory effect in comparative screening [1]. This rank-ordered superiority provides a data-driven justification for selecting this specific isomer over 2,3,4-, 2,4,6-, or 3,4,5-substituted analogs when designing benzaldehyde-based α-amylase inhibitors.

Chemopreventive Agent Development Targeting Human Promyelocytic Leukemia

The selective cytotoxicity of 2,4,5-THBA against HL-60 human leukemia cells, documented through MTT assay alongside comparative testing of di-hydroxybenzaldehyde analogs [1], supports its use as a chemopreventive lead compound for hematological malignancies. The cell line selectivity profile distinguishes 2,4,5-THBA from 3,4-DHBA and 2,5-DHBA, which did not exhibit the same HL-60-specific activity pattern [2].

Investigation of miR-34a-Mediated Vascular Endothelial Protection in Ischemia-Reperfusion Models

For studies examining oxygen-glucose deprivation/reperfusion (OGD/R) injury in vascular endothelial cells, 2,4,5-THBA provides a structurally defined tool compound that targets the miR-34a/Bcl-2 signaling axis [1]. The demonstrated protection against OGD/R-induced injury via mitochondrial membrane potential maintenance and caspase-9/3 pathway inhibition [2] establishes this compound as a mechanistic probe for investigating endothelial apoptosis pathways.

Antioxidant Scaffold Development and Oxidative Stress Research

2,4,5-THBA's validated free radical-quenching capacity in the DPPH assay and protective effects in t-BHP-induced hepatocyte cytotoxicity models [1] support its use as a reference antioxidant scaffold. The tri-hydroxy substitution pattern confers enhanced hydrogen-donating capacity relative to di-hydroxybenzaldehyde comparators 3,4-DHBA and 2,5-DHBA [2], making it suitable for structure-activity relationship studies of phenolic antioxidants.

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